2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide
Overview
Description
2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide is an organic compound with a complex structure It contains functional groups such as methoxy, methyl, sulfonyl, and phenoxy, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the sulfonyl intermediate: The starting material, 4-methoxy-3-methylphenyl, undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.
Amination: The sulfonyl intermediate is then reacted with methylamine to introduce the methylamino group.
Acylation: The resulting compound is acylated with 4-phenoxyphenylacetyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide
- 2-[(4-methylphenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide
- 2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, as well as the phenoxy group on the acetamide moiety
Properties
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-17-15-21(13-14-22(17)29-3)31(27,28)25(2)16-23(26)24-18-9-11-20(12-10-18)30-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIIVCSLQWVGIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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